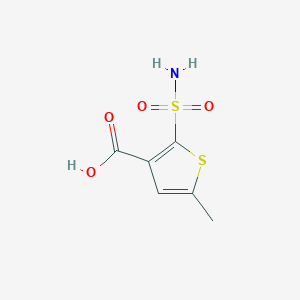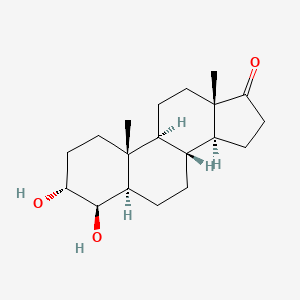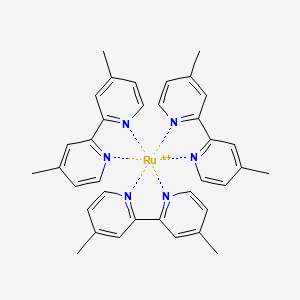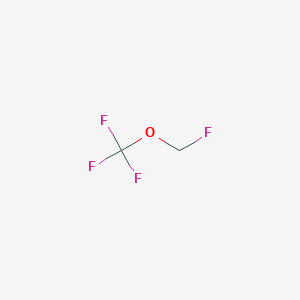![molecular formula C11H12ClNO4 B15290503 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is an organic compound with a complex structure that includes an acetyl group, a methylamino group, a chlorine atom, and a methoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated using acetic anhydride.
Chlorination: Introduction of the chlorine atom.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Lacks the acetyl and methylamino groups.
4-[Acetyl(methyl)amino]-2-methoxybenzoic acid: Lacks the chlorine atom.
4-[Acetyl(methyl)amino]-5-chlorobenzoic acid: Lacks the methoxy group.
Uniqueness
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12ClNO4 |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13(2)9-5-10(17-3)7(11(15)16)4-8(9)12/h4-5H,1-3H3,(H,15,16) |
Clé InChI |
ZCACLCPGJCKOKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


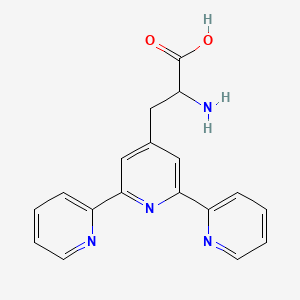



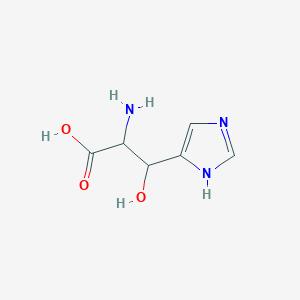
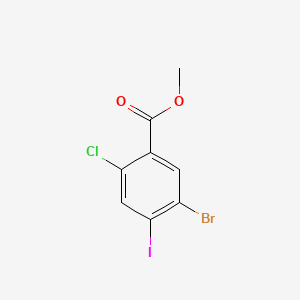

![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
